molecular formula C13H11ClF3N B12074289 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B12074289
M. Wt: 273.68 g/mol
InChI Key: WSNLLPJCWQHHQW-UHFFFAOYSA-N
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Description

2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves introducing a trifluoromethyl group into a biphenyl amine. One common method is through nucleophilic aromatic substitution (SNAr) reactions using a trifluoromethylating agent.

Reaction Conditions::
  • The reaction typically occurs under basic conditions.
  • Trifluoromethylating agents like Ruppert–Prakash reagent (TMSCF3) are commonly employed.

Industrial Production:: While specific industrial production methods may vary, the synthetic routes mentioned above serve as the basis for large-scale production.

Chemical Reactions Analysis

Reactions::

    SNAr Reactions: The compound undergoes nucleophilic aromatic substitution reactions.

    Oxidation, Reduction, and Substitution: Depending on the reaction conditions, it can participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions::

    Trifluoromethylating Agents: e.g., TMSCF

    Base: Often a strong base like potassium carbonate (KCO)

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Trifluoromethylated biphenyl derivatives are common products.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new materials.

    Biology: In drug discovery and development.

    Medicine: Potential therapeutic agents.

    Industry: For creating functional materials.

Mechanism of Action

The exact mechanism by which 2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

  • This compound’s uniqueness lies in its trifluoromethyl group, which imparts distinct properties.
  • Similar compounds include other trifluoromethylated biphenyl derivatives.

Properties

Molecular Formula

C13H11ClF3N

Molecular Weight

273.68 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]aniline;hydrochloride

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;/h1-8H,17H2;1H

InChI Key

WSNLLPJCWQHHQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N)C(F)(F)F.Cl

Origin of Product

United States

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